molecular formula C13H19NO2 B13509138 Ethyl 4-amino-5-phenylpentanoate

Ethyl 4-amino-5-phenylpentanoate

Cat. No.: B13509138
M. Wt: 221.29 g/mol
InChI Key: MFDPJBJAYREEIC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-phenylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group (-NH2) and a phenyl group attached to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-5-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Ethyl 4-amino-5-phenylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-amino-5-phenylpentanoate can be compared with other similar compounds such as:

    Ethyl 4-amino-5-methylpentanoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-amino-5-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-amino-5-phenylhexanoate: Similar structure but with a longer carbon chain.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 4-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDPJBJAYREEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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